4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Catalog No.
S672586
CAS No.
874801-46-4
M.F
C6H3BrCl2O2S
M. Wt
289.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chlorobenzene-1-sulfonyl chloride

CAS Number

874801-46-4

Product Name

4-Bromo-3-chlorobenzene-1-sulfonyl chloride

IUPAC Name

4-bromo-3-chlorobenzenesulfonyl chloride

Molecular Formula

C6H3BrCl2O2S

Molecular Weight

289.96 g/mol

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H

InChI Key

FSNCFUWFJZQPTR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br
  • Organic Synthesis

    Due to the presence of the sulfonyl chloride group (SO2Cl), 4-Bromo-3-chlorobenzene-1-sulfonyl chloride could act as a reagent in organic synthesis. The sulfonyl chloride group is a versatile functional group that can participate in various reactions, such as aromatic substitution reactions or nucleophilic acyl substitution reactions [PubChem, National Institutes of Health (.gov)">.

  • Intermediate in Material Science

    The aromatic core and functional groups of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride suggest it could potentially serve as a building block in the synthesis of more complex molecules with desired properties for applications in material science.

4-Bromo-3-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃BrCl₂O₂S. It features a benzene ring that is substituted with bromine, chlorine, and a sulfonyl chloride group. This compound is recognized for its high reactivity, making it a valuable sulfonylating agent in organic synthesis. It is often utilized in the preparation of sulfonamide derivatives and other bioactive compounds .

Involving 4-bromo-3-chlorobenzene-1-sulfonyl chloride include:

  • Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution, where it acts as an electrophile to introduce sulfonyl groups into aromatic compounds. The mechanism involves the formation of a positively charged intermediate followed by deprotonation to yield the substituted product .
  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide bonds. This reaction is significant in synthesizing various pharmaceuticals .

4-Bromo-3-chlorobenzene-1-sulfonyl chloride exhibits notable biological activity, particularly in:

  • Pharmaceutical Research: It is instrumental in synthesizing sulfonamide-based drugs, which have applications as antibiotics and in treating various diseases .
  • Biochemical Modifications: The compound can modify biomolecules, aiding in the study of biological processes and interactions .

Synthetic Routes

The synthesis of 4-bromo-3-chlorobenzene-1-sulfonyl chloride typically involves:

  • Sulfonylation Reaction: The compound can be synthesized through the reaction of 4-bromo-3-chlorobenzene with chlorosulfonic acid or sulfuryl chloride. This reaction requires controlled conditions to ensure selective formation of the sulfonyl chloride group .

Industrial Production

In industrial settings, large-scale production often employs continuous flow reactors and advanced purification techniques to optimize yield and purity. The process is designed to enhance efficiency while maintaining safety standards due to the hazardous nature of the reactants involved .

4-Bromo-3-chlorobenzene-1-sulfonyl chloride finds applications in several fields:

  • Organic Synthesis: Widely used as a sulfonylating agent for introducing sulfonyl groups into various organic molecules.
  • Pharmaceutical Development: Essential in the synthesis of bioactive compounds, particularly those containing sulfonamide moieties.
  • Material Science: Utilized in creating functionalized polymers and advanced materials due to its reactivity .

Several compounds share structural similarities with 4-bromo-3-chlorobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-chlorobenzene-1-sulfonyl chlorideC₆H₃BrCl₂O₂SDifferent substitution pattern on benzene
4-Chlorobenzenesulfonyl chlorideC₆H₅ClO₂SLacks bromine substitution
4-Bromobenzenesulfonyl chlorideC₆H₅BrO₂SLacks chlorine substitution

Uniqueness of 4-Bromo-3-Chlorobenzene-1-Sulfonyl Chloride

The unique combination of both bromine and chlorine substitutions on the benzene ring distinguishes 4-bromo-3-chlorobenzene-1-sulfonyl chloride from its analogs. This specific arrangement enhances its reactivity and versatility in synthetic applications, particularly in pharmaceutical chemistry .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-3-chlorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types